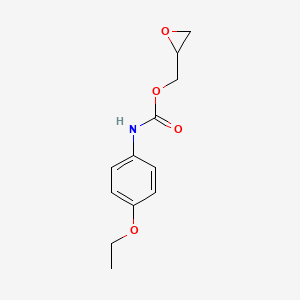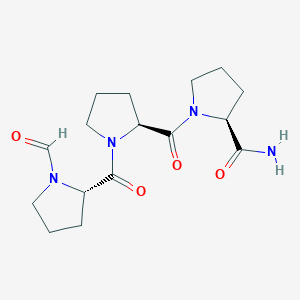
1-Formyl-L-prolyl-L-prolyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Formyl-L-prolyl-L-prolyl-L-prolinamide is a compound with the molecular formula C11H17N3O3. It contains 35 bonds, including 18 non-hydrogen bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 primary amide (aliphatic), 2 tertiary amides (aliphatic), and 2 pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions: 1-Formyl-L-prolyl-L-prolyl-L-prolinamide can be synthesized starting from L-proline. One method involves forming L-proline methyl ester hydrochloride, followed by ammonolysis to obtain a synthetic solution containing L-prolinamide. The residual L-prolinamide hydrochloride in the synthetic solution is decomposed into L-prolinamide by an inorganic base under a non-aqueous environment, effectively removing byproducts and impurities .
Another method involves the racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst. This method employs an immobilized enzyme variant, CalBopt-24 T245S, in 2-methyl-2-butanol at 70°C, achieving high L-prolinamide concentrations with excellent optical purity .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of biocatalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for industrial applications.
化学反応の分析
Types of Reactions: 1-Formyl-L-prolyl-L-prolyl-L-prolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes multiple amide groups and pyrrolidine rings, allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents that facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups.
科学的研究の応用
1-Formyl-L-prolyl-L-prolyl-L-prolinamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology and medicine, it serves as a building block for peptides and proteins, and its derivatives are studied for their potential therapeutic properties. In industry, the compound is utilized in the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of 1-Formyl-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound’s amide groups and pyrrolidine rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
1-Formyl-L-prolyl-L-prolyl-L-prolinamide can be compared with other similar compounds, such as L-proline amide hydrolase (PAH) and prolyl aminopeptidases (PAP). These compounds share structural similarities, including the presence of amide groups and pyrrolidine rings. this compound is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions .
List of Similar Compounds:- L-proline amide hydrolase (PAH)
- Prolyl aminopeptidases (PAP)
- Prolinases (Pro-Xaa dipeptidase)
These compounds share some structural features with this compound but differ in their specific applications and reactivity.
特性
CAS番号 |
880637-74-1 |
|---|---|
分子式 |
C16H24N4O4 |
分子量 |
336.39 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S)-1-formylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N4O4/c17-14(22)11-4-2-8-19(11)16(24)13-6-3-9-20(13)15(23)12-5-1-7-18(12)10-21/h10-13H,1-9H2,(H2,17,22)/t11-,12-,13-/m0/s1 |
InChIキー |
FTHBFASRRMEYEI-AVGNSLFASA-N |
異性体SMILES |
C1C[C@H](N(C1)C=O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N |
正規SMILES |
C1CC(N(C1)C=O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


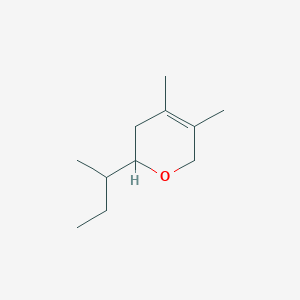
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
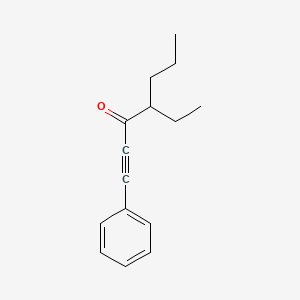
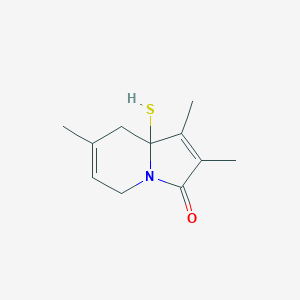
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)



![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
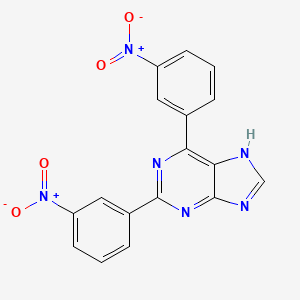
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

